4-(4-Methoxyphenoxy)piperidine

Vue d'ensemble

Description

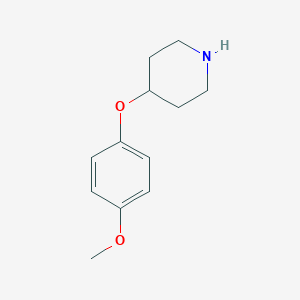

4-(4-Methoxyphenoxy)piperidine is an organic compound with the molecular formula C12H17NO2 It is a piperidine derivative where the piperidine ring is substituted with a 4-methoxyphenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenoxy)piperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxyphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 4-(4-Hydroxyphenoxy)piperidine.

Reduction: 4-(4-Methoxyphenyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the substituent used.

Applications De Recherche Scientifique

Drug Development

Research indicates that 4-(4-Methoxyphenoxy)piperidine derivatives exhibit significant potential in drug development due to their interaction with neurotransmitter systems. Specifically, compounds in this class have been studied for their ability to modulate serotonin (5-HT) levels, which is crucial for treating conditions such as depression and anxiety disorders .

Case Study: Serotonin Modulation

- A study demonstrated that derivatives of this compound could enhance serotonin activity, offering therapeutic potential for mood disorders .

Anticancer Activity

Recent advancements have shown that piperidine derivatives can exhibit anticancer properties through various mechanisms. The incorporation of the methoxyphenoxy group enhances the compound's efficacy against certain cancer cell lines.

Neurological Applications

The piperidine scaffold is well-known for its role in developing drugs for neurological disorders. Compounds like this compound have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurotransmitter degradation.

Alzheimer’s Disease

- A study highlighted the potential of piperidine derivatives in enhancing cognitive function by preventing acetylcholine breakdown .

Antiviral Properties

Emerging research suggests that certain piperidine derivatives possess antiviral activities, particularly against enteroviruses. The structural modifications provided by the methoxyphenoxy group may enhance binding affinity to viral targets.

Case Study: Enterovirus Inhibition

- Compounds derived from piperidine were found to inhibit viral replication effectively, suggesting a new avenue for antiviral drug development .

Industrial Applications

In addition to therapeutic uses, this compound serves as an important intermediate in organic synthesis, particularly in creating specialty chemicals and materials used across various industries.

Table 2: Industrial Applications of Piperidine Derivatives

| Application Area | Description | Reference |

|---|---|---|

| Organic Synthesis | Building blocks for complex organic molecules | |

| Specialty Chemicals | Production of materials with unique properties |

Mécanisme D'action

The mechanism of action of 4-(4-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Hydroxyphenoxy)piperidine

- 4-(4-Methoxyphenyl)piperidine

- 4-(4-Fluorophenoxy)piperidine

Uniqueness

4-(4-Methoxyphenoxy)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Activité Biologique

4-(4-Methoxyphenoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a 4-methoxyphenoxy group. Its molecular formula is CHNO, and it has garnered interest in various scientific fields due to its potential biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Structure : The presence of the methoxy group enhances the solubility and stability of the compound, influencing its chemical reactivity.

- Synthesis : Commonly synthesized through the reaction of 4-methoxyphenol with piperidine in a solvent like dimethylformamide (DMF) under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate cellular processes through:

- Binding to Receptors : It may interact with specific receptors involved in inflammatory responses.

- Enzyme Inhibition : Potential inhibition of enzymes that play roles in cellular signaling pathways.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of related piperidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell models, indicating that this compound may also possess similar effects .

Neuroprotective Properties

The neuroprotective potential of piperidine derivatives has been explored in various contexts. For instance, compounds with similar structures have demonstrated protective effects against neurodegeneration in cellular models, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(4-Hydroxyphenoxy)piperidine | Contains hydroxyl group | Exhibits strong anti-inflammatory properties |

| 4-(4-Methoxyphenyl)piperidine | Contains methoxy group | Shows potential neuroprotective effects |

| 4-(4-Fluorophenoxy)piperidine | Contains fluorine substituent | Demonstrated enhanced antimicrobial activity |

Propriétés

IUPAC Name |

4-(4-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMYEAQYLDCUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392213 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-33-7 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.